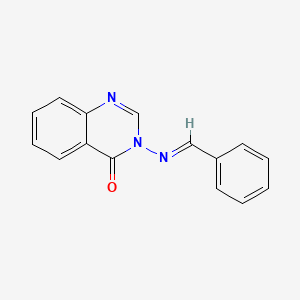![molecular formula C13H14N2O2 B12905551 Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl- CAS No. 873325-69-0](/img/structure/B12905551.png)
Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a hex-1-yn-1-yl substituent at the 6-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one typically involves the following steps:
Formation of the Furo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone or ketoester.
Introduction of the Hex-1-yn-1-yl Group: The hex-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic core and alkyne substituent may impart useful properties for the development of novel materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids or proteins.
Mechanism of Action
The mechanism of action of 6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the carbonyl group.
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.
Uniqueness
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one is unique due to its specific combination of a furo[2,3-d]pyrimidine core, a hex-1-yn-1-yl substituent, and a methyl group. This combination imparts distinct chemical and physical properties that can be leveraged for various applications in research and industry.
Properties
CAS No. |
873325-69-0 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-hex-1-ynyl-3-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-5-6-7-11-8-10-9-15(2)13(16)14-12(10)17-11/h8-9H,3-5H2,1-2H3 |
InChI Key |
HWVFXMXQMHRNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC2=CN(C(=O)N=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
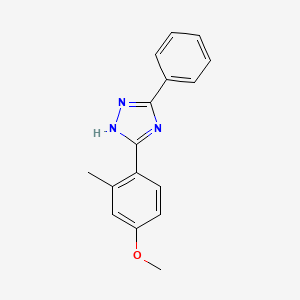
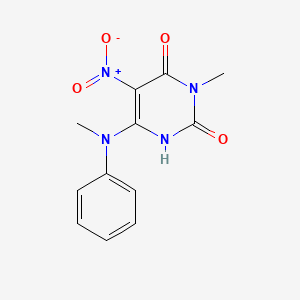
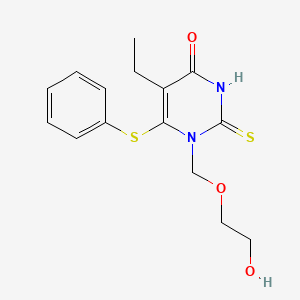
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
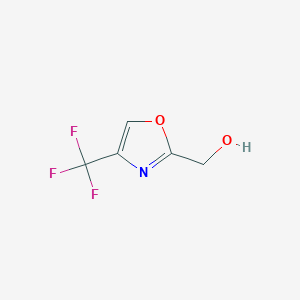
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
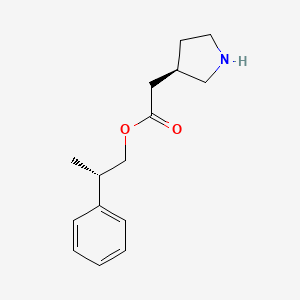
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
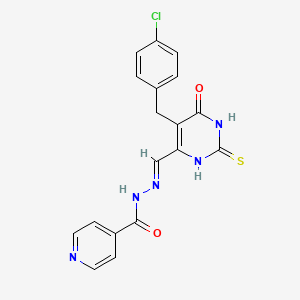
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
